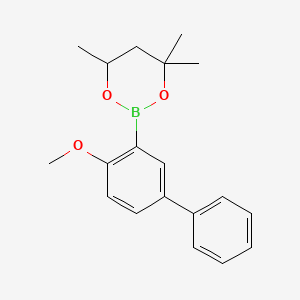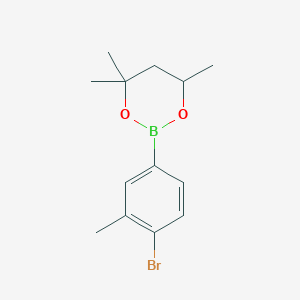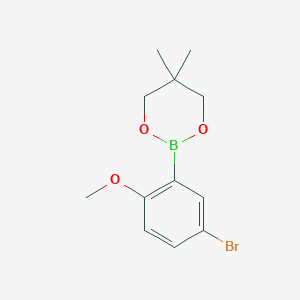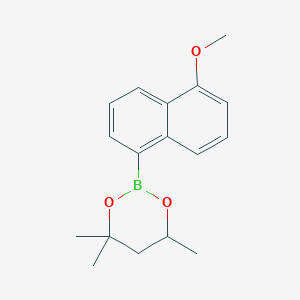
2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound that has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. This compound has been shown to possess unique properties that make it useful for a variety of scientific and medical research applications.
Applications De Recherche Scientifique
2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. In particular, this compound has been used as a catalyst in a variety of organic reactions, such as the Heck reaction and the Suzuki-Miyaura coupling reaction. In addition, it has been used as a ligand in the synthesis of transition metal complexes. Furthermore, this compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer.
Mécanisme D'action
The mechanism of action of 2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is believed that this compound acts as a Lewis acid, which is capable of forming complexes with various molecules. This allows the compound to bind to target molecules and catalyze a variety of reactions. In addition, it is believed that the compound can also act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane are still being studied. However, it has been shown to possess anti-tumor activity in vitro and in vivo, which suggests that it may be a potential therapeutic agent for the treatment of certain types of cancer. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, which may make it useful for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages for laboratory experiments. First, it is highly soluble in a variety of organic solvents, which makes it easy to handle and use in laboratory experiments. Second, it is relatively stable, which makes it suitable for use in long-term experiments. Finally, it is relatively inexpensive, which makes it a cost-effective option for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. First, it is not readily available, which can make it difficult to obtain in large quantities. Second, it is not always easy to purify, which can lead to contamination and impurities in the final product.
Orientations Futures
The potential future directions for 2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane are numerous. First, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications. Second, further studies are needed to determine the optimal conditions for the synthesis of this compound. Third, further research is needed to explore the potential for using this compound in the synthesis of novel compounds and materials. Finally, further studies are needed to investigate the potential for using this compound in the development of new drugs and drug delivery systems.
Méthodes De Synthèse
2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane was first synthesized in 2016 by a group of researchers at the National Institute of Chemistry in Slovenia. The synthesis method involves the reaction of 1-naphthylmethyl boronic acid and benzyloxyacetic acid in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the desired product. The yield of the reaction is typically high, with up to 95% of the product being obtained.
Propriétés
IUPAC Name |
5,5-dimethyl-2-(7-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)21-10-6-9-18-11-12-19(13-20(18)21)24-14-17-7-4-3-5-8-17/h3-13H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCAPBAMXYOPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=C(C=CC3=CC=C2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)